![molecular formula C19H21NO5S B5501814 5-[(cyclopentylamino)sulfonyl]-4'-(hydroxymethyl)biphenyl-3-carboxylic acid](/img/structure/B5501814.png)

5-[(cyclopentylamino)sulfonyl]-4'-(hydroxymethyl)biphenyl-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

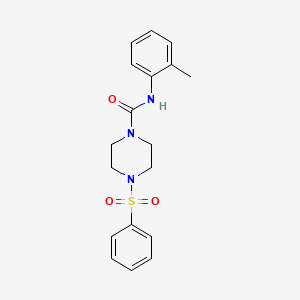

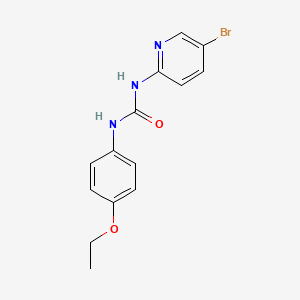

5-[(Cyclopentylamino)sulfonyl]-4'-(hydroxymethyl)biphenyl-3-carboxylic acid is a compound that likely holds significant chemical and potentially pharmacological properties. Compounds with similar structural features have been explored for various applications, including as intermediates in organic synthesis and potential therapeutic agents.

Synthesis Analysis

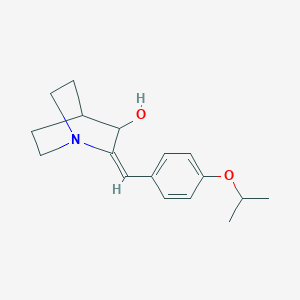

The synthesis of complex molecules such as 5-[(cyclopentylamino)sulfonyl]-4'-(hydroxymethyl)biphenyl-3-carboxylic acid typically involves multi-step organic reactions, including nucleophilic substitution and ring-closing metathesis. For instance, the diastereoselective synthesis of similar functionalized cycloalkene skeletons has been achieved using readily available starting materials like L-serine, highlighting the importance of choosing appropriate starting materials and reaction conditions to achieve the desired stereochemistry (Cong & Yao, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-[(cyclopentylamino)sulfonyl]-4'-(hydroxymethyl)biphenyl-3-carboxylic acid can be characterized by various spectroscopic techniques, including NMR and X-ray crystallography. These methods allow for the determination of the stereochemistry and confirmation of the absolute configuration of the synthesized compounds.

Chemical Reactions and Properties

Compounds containing sulfonamide groups, similar to the one , participate in a variety of chemical reactions. These include reactions with electrophiles and nucleophiles, highlighting the reactivity of the sulfonamide nitrogen and the potential for further functionalization of the molecule.

Physical Properties Analysis

The physical properties of such complex molecules, including melting points, solubility in various solvents, and crystalline structure, can be significantly influenced by their molecular structure. For instance, the presence of hydroxymethyl groups could enhance solubility in polar solvents, while the biphenyl core may contribute to the rigidity and higher melting point of the compound.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards specific reagents, are crucial for understanding the behavior of 5-[(cyclopentylamino)sulfonyl]-4'-(hydroxymethyl)biphenyl-3-carboxylic acid in various chemical environments. The sulfonamide and carboxylic acid groups present in the molecule are likely to impart acidic properties, making it reactive towards bases and nucleophilic agents.

- Synthesis and molecular structure analysis: (Cong & Yao, 2006).

Aplicaciones Científicas De Investigación

Another study focused on metal carboxylate-sulfonate hybrids, investigating the synthesis, characterization, and crystal structures of these compounds, which feature unique layered and one-dimensional structures. These hybrids demonstrate the complex coordination and structural diversity achievable with carboxylate-sulfonate ligands, contributing to the field of inorganic chemistry and materials science (Zhong‐Ming Sun et al., 2004).

Further research in this area includes the study of hydrogen bonding in proton-transfer compounds of sulfosalicylic acid with various aliphatic nitrogen Lewis bases. This work provides insights into the structural features and hydrogen-bonding patterns of these compounds, contributing to our understanding of their chemical properties and potential applications (Graham Smith et al., 2011).

Additionally, the formation of bismuth(III) 5-sulfosalicylate complexes has been investigated for their structure, solubility, and activity against Helicobacter pylori, showcasing the potential biomedical applications of these complexes (P. Andrews et al., 2009).

Propiedades

IUPAC Name |

3-(cyclopentylsulfamoyl)-5-[4-(hydroxymethyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c21-12-13-5-7-14(8-6-13)15-9-16(19(22)23)11-18(10-15)26(24,25)20-17-3-1-2-4-17/h5-11,17,20-21H,1-4,12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKJSUFXJHYWPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC=C(C=C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Cyclopentylamino)sulfonyl]-4'-(hydroxymethyl)biphenyl-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]dibenzamide](/img/structure/B5501731.png)

![4-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-piperazinone](/img/structure/B5501735.png)

![methyl 6-{[2-methyl-4-(2-methylphenyl)piperazin-1-yl]methyl}pyridine-2-carboxylate](/img/structure/B5501738.png)

![2,6-dimethyl-4-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5501746.png)

![N~1~,N~1~-diethyl-N~4~-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5501749.png)

![N-[1-(5-chloro-8-hydroxy-7-quinolinyl)-3-phenyl-2-propen-1-yl]-2-phenoxyacetamide](/img/structure/B5501764.png)

![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5501771.png)

![4-({3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5501781.png)

![(1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol](/img/structure/B5501794.png)

![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5501819.png)

![3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5501830.png)